molecular formula C21H40N2O B3058148 Tetrabutylammonium pyridin-2-olate CAS No. 880762-06-1

Tetrabutylammonium pyridin-2-olate

Cat. No.: B3058148
CAS No.: 880762-06-1
M. Wt: 336.6 g/mol
InChI Key: NUQLARMDVKUNPC-UHFFFAOYSA-M
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Description

Tetrabutylammonium pyridin-2-olate is a chemical compound that has gained attention for its utility in organic synthesis. It is particularly known for its role as a reagent in the efficient synthesis of N-aryl pyridine-2-ones. This compound is characterized by its ability to facilitate mild, high-yielding, and chemoselective reactions, making it a valuable tool in various chemical processes .

Preparation Methods

The preparation of tetrabutylammonium pyridin-2-olate typically involves the reaction of pyridin-2-ol with tetrabutylammonium hydroxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Reactants: Pyridin-2-ol and tetrabutylammonium hydroxide.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

    Procedure: Pyridin-2-ol is dissolved in the solvent, and tetrabutylammonium hydroxide is added slowly with stirring.

Industrial production methods for this compound follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Tetrabutylammonium pyridin-2-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: It is commonly used in CuI-catalyzed coupling reactions with aryl iodides to synthesize N-aryl pyridine-2-ones.

    Oxidation and Reduction: While specific examples of oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

    Common Reagents and Conditions: The CuI-catalyzed coupling reaction typically involves the use of copper(I) iodide as a catalyst, along with an appropriate base and solvent.

The major products formed from these reactions are N-aryl pyridine-2-ones, which are valuable intermediates in the synthesis of various organic compounds.

Scientific Research Applications

Tetrabutylammonium pyridin-2-olate has a wide range of scientific research applications, including:

    Chemistry: It is extensively used in organic synthesis for the preparation of N-aryl pyridine-2-ones and other heterocyclic compounds.

    Biology and Medicine: While specific applications in biology and medicine are less documented, the compounds synthesized using this compound may have potential biological activities and could be explored for medicinal chemistry applications.

    Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Tetrabutylammonium pyridin-2-olate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to facilitate highly selective and efficient coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

pyridin-2-olate;tetrabutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C5H5NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-3-1-2-4-6-5/h5-16H2,1-4H3;1-4H,(H,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQLARMDVKUNPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=NC(=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586527
Record name N,N,N-Tributylbutan-1-aminium pyridin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880762-06-1
Record name N,N,N-Tributylbutan-1-aminium pyridin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABUTYLAMMONIUM 2-PYRIDINOLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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